molecular formula C21H18ClN5O4 B2947550 N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251587-71-9

N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2947550
CAS No.: 1251587-71-9
M. Wt: 439.86
InChI Key: OSQHAJUMQRZLMD-UHFFFAOYSA-N
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Description

This molecule features:

  • A 3-oxo-[1,2,4]triazolo[4,3-a]pyrazine core.
  • An 8-(3-methoxyphenoxy) substituent.
  • An acetamide side chain linked to 3-chloro-2-methylphenyl.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-13-16(22)7-4-8-17(13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)31-15-6-3-5-14(11-15)30-2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQHAJUMQRZLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(3-chloro-2-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C20H20ClN3O4C_{20}H_{20}ClN_3O_4. The structural complexity arises from its multiple functional groups, including a chloro-substituted aromatic ring, a methoxyphenoxy group, and a triazolo-pyrazine moiety.

Key Features

  • Chloro-substituted aromatic ring : Imparts unique electronic properties.
  • Methoxyphenoxy group : Enhances solubility and bioavailability.
  • Triazolo-pyrazine core : Associated with various pharmacological activities.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrazine have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown promising anticancer activities. For example, studies on triazole derivatives have reported inhibition of cancer cell proliferation through apoptosis induction.

Case Study: Triazole Derivative in Cancer Therapy

A study published in the Journal of Medicinal Chemistry evaluated a triazole derivative that inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been shown to reduce inflammation in models of arthritis and other inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the triazolo-pyrazine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the chloro and methoxy groups occurs via nucleophilic substitution methods.
  • Final coupling : The acetamide group is introduced through acylation reactions.

Table 2: Summary of Synthetic Steps

StepReaction TypeReagents Used
1CyclizationTriazole precursors
2Nucleophilic substitutionChloro and methoxy reagents
3AcylationAcetic anhydride

Characterization Techniques

Characterization of the synthesized compound is typically performed using:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs with the [1,2,4]triazolo[4,3-a]pyrazine core are compared below, highlighting substituent variations and their implications:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound 8-Position Substituent Acetamide/Amide Group Notable Features Reference
Target Compound 3-methoxyphenoxy N-(3-chloro-2-methylphenyl) Chloro and methoxy groups enhance hydrophobicity; potential for π-π stacking
2-[8-(3-Methylpiperidinyl)-3-oxo-...] 3-methylpiperidinyl N-(3-methylsulfanylphenyl) Sulfur-containing group may improve metabolic stability
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-3-oxo-...} 4-(2-methylphenyl)piperazinyl N-(3-isopropylphenyl) Bulky isopropyl and piperazinyl groups could influence receptor selectivity
5-chloro-N-[2-(difluoromethyl)phenyl]-4-(3-oxo-5,6,7,8-tetrahydro... 5,6,7,8-tetrahydro[1,2,4]triazolo... Difluoromethylphenyl benzamide Fluorine atoms enhance bioavailability and binding affinity
2-(4-hydroxyphenyl)-...acetamide () 4-hydroxyphenyl 2-phenyl Hydroxyl group increases polarity, potentially improving solubility

Hypothesized Pharmacological Differences

  • Electron-Withdrawing vs. Donor Groups: The target compound’s 3-chloro (electron-withdrawing) and 3-methoxy (electron-donating) substituents may balance solubility and membrane permeability, contrasting with ’s methylsulfanyl group (lipophilic) .
  • Piperazinyl vs.

Computational Predictions

  • Molecular Docking: Tools like AutoDock Vina () could predict binding modes. For example, the 3-methoxyphenoxy group might engage in π-stacking with aromatic residues, while the chloro-methylphenyl moiety occupies hydrophobic pockets .
  • Similarity Analysis : Per , Tanimoto coefficient-based comparisons would classify the target compound as structurally distinct from ’s tetrahydro analogs due to ring saturation differences .

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